Lonazolac

Catalog No.
S592160
CAS No.
53808-88-1
M.F
C17H13ClN2O2
M. Wt
312.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lonazolac

CAS Number

53808-88-1

Product Name

Lonazolac

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

InChI

InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)

InChI Key

XVUQHFRQHBLHQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O

Synonyms

3-(4-chlorophenyl)-1-phenylpyrazole-4-acetic acid, Argun, Irriten, lonazolac, lonazolac calcium, lonazolac calcium salt

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O

Anti-inflammatory and Analgesic Properties:

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), has been studied for its potential anti-inflammatory and analgesic (pain-relieving) properties in various in vitro and in vivo models. Research suggests that Lonazolac may work by inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2, which are involved in the production of inflammatory mediators like prostaglandins. Studies have shown its effectiveness in reducing pain and inflammation in various conditions, including:

  • Osteoarthritis: A study published in the journal "Rheumatology" found that Lonazolac was as effective as diclofenac, another NSAID, in reducing pain and improving joint function in patients with osteoarthritis.
  • Postoperative pain: Research published in the "Journal of Clinical Anesthesia" demonstrated that Lonazolac was effective in managing postoperative pain following abdominal surgery [].

Potential for Developing New NSAIDs:

Lonazolac has also served as a starting point for the development of novel NSAIDs with improved safety profiles. Researchers have investigated structural modifications of Lonazolac to achieve better selectivity towards COX-2, potentially reducing the gastrointestinal side effects commonly associated with traditional NSAIDs. These studies have yielded promising results, suggesting the potential for developing new, safer NSAIDs based on the Lonazolac scaffold.

Other Areas of Research:

While the primary focus of Lonazolac research lies in its anti-inflammatory and analgesic properties, there have been explorations into its potential applications in other areas:

  • Cancer: Studies have investigated the potential anti-tumor effects of Lonazolac, with some evidence suggesting its ability to inhibit the growth and proliferation of certain cancer cells []. However, further research is needed to determine its efficacy and safety in a clinical setting.
  • Neuroprotection: Preliminary research suggests that Lonazolac might have neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease. However, more research is required to confirm these findings.

Lonazolac is a nonsteroidal anti-inflammatory drug (NSAID) characterized by its chemical formula C₁₇H₁₃ClN₂O₂. It belongs to the class of arylacetic acid derivatives and is known for its anti-inflammatory and antihyperglycemic properties. The compound features a unique structure where acetic acid is modified by the addition of a 3-(4-chlorophenyl)-1-phenylpyrazol-4-yl group, which contributes to its pharmacological effects .

Like other NSAIDs, Lonazolac is thought to work by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins []. Prostaglandins are inflammatory mediators, so inhibiting their production can help reduce inflammation and pain [].

Information on the specific safety profile of Lonazolac is scarce. However, as with other NSAIDs, potential side effects like gastrointestinal upset, kidney problems, and cardiovascular risks cannot be ruled out []. More research is needed to fully understand its safety profile.

Typical of NSAIDs. Its primary mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins. By blocking these enzymes, Lonazolac reduces inflammation and alleviates pain. Additionally, it can undergo hydrolysis, forming metabolites that may exhibit different biological activities .

The biological activity of Lonazolac is primarily attributed to its anti-inflammatory effects. Research has shown that it effectively inhibits the production of prostaglandins, leading to reduced inflammation and pain relief. In animal models, Lonazolac has demonstrated significant anti-inflammatory activity, comparable to other NSAIDs. Furthermore, it has been noted for its antihyperglycemic effects, suggesting potential benefits in managing diabetes .

The synthesis of Lonazolac typically involves several steps:

  • Formation of the Pyrazole Ring: The initial step includes the synthesis of the pyrazole moiety through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Aryl Group Introduction: The introduction of the 4-chlorophenyl group is achieved via electrophilic aromatic substitution.
  • Acetic Acid Modification: Finally, the acetic acid component is incorporated through acylation reactions to yield Lonazolac .

Lonazolac is primarily used for its anti-inflammatory properties in treating conditions such as arthritis and other inflammatory disorders. Its antihyperglycemic activity also positions it as a candidate for further research in diabetes management. Additionally, it may be explored for use in combination therapies to enhance therapeutic efficacy while minimizing side effects associated with traditional NSAIDs .

Interaction studies have indicated that Lonazolac can enhance the risk of gastrointestinal bleeding when used concurrently with certain medications like Clodronic acid. Moreover, it may interact with other NSAIDs or anticoagulants, necessitating careful monitoring when prescribed alongside these agents . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Lonazolac shares structural and functional similarities with several other NSAIDs. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
DiclofenacArylacetic AcidPotent COX-2 inhibitor; used for pain relief
IndomethacinIndole DerivativeStrong anti-inflammatory effects; used in acute gout
KetorolacArylacetic AcidPrimarily used for short-term management of pain
NaproxenPropionic AcidLonger half-life; effective for chronic pain management

Lonazolac's uniqueness lies in its specific structural modifications that enhance its biological activity while potentially reducing side effects compared to traditional NSAIDs like Diclofenac and Indomethacin .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

312.0665554 g/mol

Monoisotopic Mass

312.0665554 g/mol

Heavy Atom Count

22

Melting Point

150.5 °C

UNII

13097143QI

Related CAS

75821-71-5 (calcium salt)

Other CAS

53808-88-1

Wikipedia

Lonazolac

Dates

Modify: 2023-08-15

Explore Compound Types